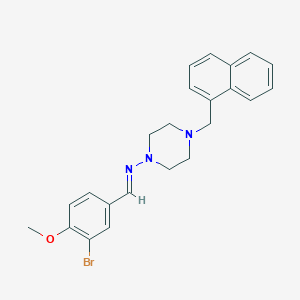
N-(3-bromo-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Descripción general
Descripción
N-(3-bromo-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine involves its interaction with various receptors and ion channels in the body. This compound has been found to be a potent inhibitor of certain ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors. Additionally, this compound has been found to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and physiological effects:
N-(3-bromo-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has been found to have various biochemical and physiological effects on the body. This compound has been found to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been found to have neuroprotective effects and has been studied for its potential applications in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-bromo-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine in lab experiments is its unique chemical properties, which make it a valuable tool for studying various biochemical and physiological processes. Additionally, this compound has been extensively studied and has a well-established synthesis method, which ensures high-quality and pure product. However, one of the limitations of using this compound in lab experiments is its potential toxicity and the need for proper handling and disposal.
Direcciones Futuras
There are several future directions for the use of N-(3-bromo-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine in scientific research. One potential direction is the development of new drugs and therapies based on this compound for the treatment of various diseases, including cancer and neurological disorders. Additionally, this compound could be further studied for its potential applications in the regulation of ion channels and signaling pathways. Finally, the potential toxicity and safety of this compound could be further investigated to ensure its safe use in scientific research.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has been extensively studied for its potential applications in scientific research. This compound has been found to be useful in studying various biochemical and physiological processes, including receptor-ligand interactions, ion channel regulation, and signal transduction pathways. Additionally, this compound has been used in the development of new drugs and therapies for various diseases, including cancer and neurological disorders.
Propiedades
IUPAC Name |
(E)-1-(3-bromo-4-methoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O/c1-28-23-10-9-18(15-22(23)24)16-25-27-13-11-26(12-14-27)17-20-7-4-6-19-5-2-3-8-21(19)20/h2-10,15-16H,11-14,17H2,1H3/b25-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHGLAONPASUDS-PCLIKHOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(4-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3911518.png)
![2-methoxy-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B3911525.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-phenylbenzenesulfonamide](/img/structure/B3911529.png)

![1-(3-phenyl-2-propen-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B3911545.png)
![4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B3911550.png)

![4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B3911559.png)
![4-(1-naphthylmethyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3911577.png)
![N-[(5-bromo-2-thienyl)methylene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B3911589.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3911593.png)
![N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3911601.png)
![4-[(2-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B3911604.png)
![4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B3911614.png)